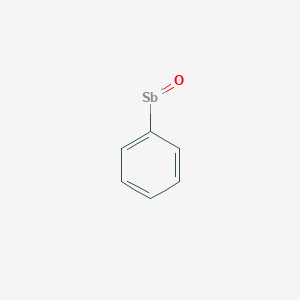
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid typically involves the reaction of heptafluorobutyl derivatives with butanedioic acid under controlled conditions. One common method includes the esterification of heptafluorobutyl alcohol with butanedioic acid, followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and materials with unique properties.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism by which 2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid stands out due to its dual functional groups (carboxylic acid and fluorinated alkyl chain), which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.
Eigenschaften
CAS-Nummer |
121223-84-5 |
|---|---|
Molekularformel |
C8H7F7O4 |
Molekulargewicht |
300.13 g/mol |
IUPAC-Name |
2-(2,2,3,3,4,4,4-heptafluorobutyl)butanedioic acid |
InChI |
InChI=1S/C8H7F7O4/c9-6(10,7(11,12)8(13,14)15)2-3(5(18)19)1-4(16)17/h3H,1-2H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
LSASNNWMPFETSE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


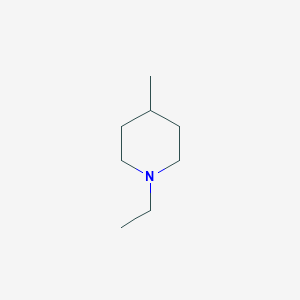


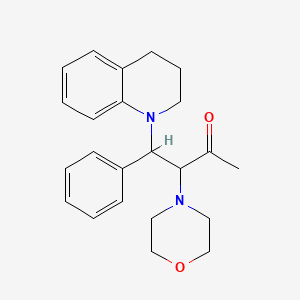
![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
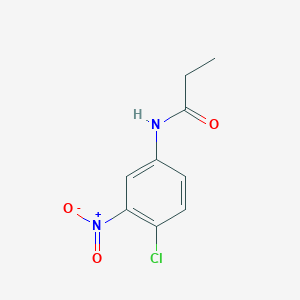
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)
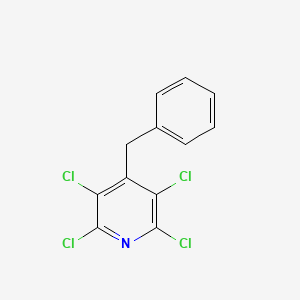

![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
